![molecular formula C3H6NO3P B14410334 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane CAS No. 85118-69-0](/img/structure/B14410334.png)
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane is a bicyclic compound with a unique structure that includes oxygen, nitrogen, and phosphorus atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a phosphine with an appropriate diol or triol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with various metal ions and organic molecules. This interaction can influence molecular pathways and targets, leading to desired chemical transformations or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
- 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
Uniqueness
What sets 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane apart from similar compounds is its unique combination of oxygen, nitrogen, and phosphorus atoms in a bicyclic structure. This configuration provides exceptional stability and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
85118-69-0 |
|---|---|
Molecular Formula |
C3H6NO3P |
Molecular Weight |
135.06 g/mol |
IUPAC Name |
2,6,7-trioxa-4-aza-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6NO3P/c1-4-2-6-8(5-1)7-3-4/h1-3H2 |
InChI Key |
IFXIRXLFKLHQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1N2COP(O1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


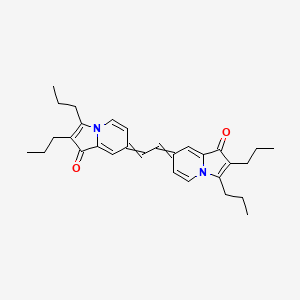
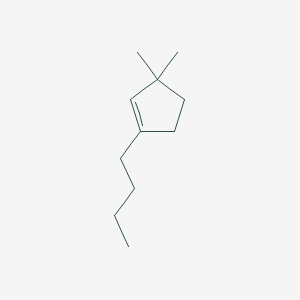
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

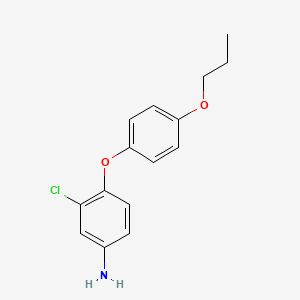
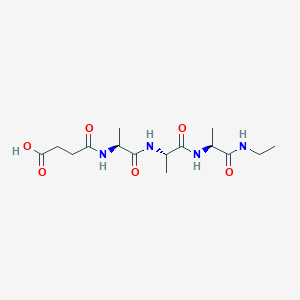
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
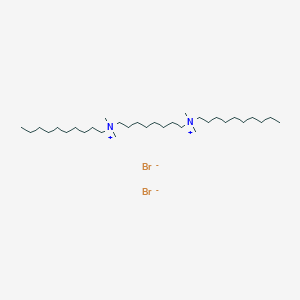
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
